Cas no 944450-43-5 ([4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium)
![[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium structure](https://fr.kuujia.com/scimg/cas/944450-43-5x500.png)
944450-43-5 structure
Nom du produit:[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium
Numéro CAS:944450-43-5
Le MF:C65H70Cl2N2O6P2Ru
Mégawatts:1209.18463754654
MDL:MFCD10567024
CID:3159492
PubChem ID:329761482
[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium Propriétés chimiques et physiques
Nom et identifiant
-
- RuCl2[(R)-DM-SEGPHOS(R) ][(R)-DAIPEN]
- RuCl2[(R)-dm-segphos®][(R)-daipen]
- RuCl2[(R)-dm-segphos(regR)][(R)-daipen]
- [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane,(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine,dichlororuthenium
- PUBCHEM_71310545
- [4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethyl
- RuCl2[(R)-dm-segphos][(R)-daipen]
- RuCl2[(R)-dm-segphos(R)][(R)-daipen]
- MFCD10567024
- (2R)-1,1-BIS(4-METHOXYPHENYL)-3-METHYLBUTANE-1,2-DIAMINE; (4-{5-[BIS(3,5-DIMETHYLPHENYL)PHOSPHANYL]-2H-1,3-BENZODIOXOL-4-YL}-2H-1,3-BENZODIOXOL-5-YL)BIS(3,5-DIMETHYLPHENYL)PHOSPHANE; DICHLORORUTHENIUM
- 944450-43-5
- DTXSID90746223
- T73089
- [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium
- Dichloro[(R)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole][(2R)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II)
- Dichloro{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(2R)-(-)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) RuCl2[(R)-dm-segphos][(R)-daipen]
- [4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium
-
- MDL: MFCD10567024
- Piscine à noyau: 1S/C46H44O4P2.C19H26N2O2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-24H,25-26H2,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.1.../s1
- La clé Inchi: UDSABKQFPIPYOT-OEGAAENXSA-L
- Sourire: [Ru](Cl)Cl.P(C1C([H])=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])C=1[H])(C1C([H])=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])C=1[H])C1C([H])=C([H])C2=C(C=1C1C3=C(C([H])=C([H])C=1P(C1C([H])=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])C=1[H])C1C([H])=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])C=1[H])OC([H])([H])O3)OC([H])([H])O2.O(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])C(C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])([C@@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])[H])N([H])[H]
Propriétés calculées
- Qualité précise: 1208.31000
- Masse isotopique unique: 1208.312958g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 78
- Nombre de liaisons rotatives: 13
- Complexité: 1310
- Nombre d'unités de liaison covalente: 3
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 107
Propriétés expérimentales
- Le PSA: 134.60000
- Le LogP: 7.09260
- Sensibilité: air sensitive
[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium Informations de sécurité
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Conditions de stockage:2-8°C
[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | R0129-1g |
RuCl2[(R)-dm-segphos?][(R)-daipen] |
944450-43-5 | 1g |
¥2070.0 | 2022-06-10 | ||
BAI LING WEI Technology Co., Ltd. | 44-0214-5g |
Dichloro{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(2R)-(-)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) RuCl2[(R)-dm-segphos?][(R)-daipen] |
944450-43-5 | 5g |
¥ 7110 | 2022-04-25 | ||
abcr | AB200365-250 mg |
RuCl2[(R)-dm-segphos®][(R)-daipen]; . |
944450-43-5 | 250 mg |
€63.60 | 2023-07-20 | ||
abcr | AB200365-1 g |
RuCl2[(R)-dm-segphos®][(R)-daipen]; . |
944450-43-5 | 1 g |
€167.00 | 2023-07-20 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | R0129-1G |
RuCl2[(R)-dm-segphos®][(R)-daipen] |
944450-43-5 | 1g |
¥1890.00 | 2024-04-15 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R868218-200mg |
RuCl2[(R)-dm-segphos][(R)-daipen] |
944450-43-5 | 200mg |
¥498.00 | 2022-06-14 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-301705-50mg |
Dichloro[(R)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole][(2R)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II), |
944450-43-5 | 50mg |
¥857.00 | 2023-09-05 | ||
BAI LING WEI Technology Co., Ltd. | J3444-0214-5g |
[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium |
944450-43-5 | 5g |
¥7584 | 2023-11-24 | ||
BAI LING WEI Technology Co., Ltd. | J30692328-100mg |
[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium |
944450-43-5 | - | 100mg |
¥554 | 2023-11-24 | |
abcr | AB200365-1g |
RuCl2[(R)-dm-segphos®][(R)-daipen]; . |
944450-43-5 | 1g |
€167.00 | 2025-02-20 |
[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium Littérature connexe
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
3. Book reviews
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
944450-43-5 ([4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium) Produits connexes
- 35435-21-3(Triethoxy(2,4,4-trimethylpentyl)silane)
- 2034312-72-4(2-(4-fluorophenyl)sulfanyl-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}acetamide)
- 82466-00-0(2,3-Dimethylisoquinolin-2-ium perchlorate)
- 1105045-82-6(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methoxyphenyl)propanoic acid)
- 1058195-66-6(4-propyl-N-[(thiophen-3-yl)methyl]benzamide)
- 2055991-12-1(tert-Butyl(3S,4R)-4-4-fluoro-3-(methoxycarbonyl)phenyl-3-(hydroxymethyl)piperidine-1-carboxylate)
- 886185-57-5(N-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl-4-methylbenzamide)
- 2171807-40-0(3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-carbonylpyrrolidin-3-yl}propanoic acid)
- 1156577-76-2(methyl N-{4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}carbamate)
- 944896-44-0(6-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:944450-43-5)[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium

Pureté:99%
Quantité:1.0g
Prix ($):259.0